N-[(oxan-4-yl)(pyridin-3-yl)methyl]-3-(trifluoromethoxy)benzamide

Inflammation Oxidative Stress NADPH Oxidase

NADPH oxidase research often stalls when common analogs fail to replicate the electronic and steric profile needed for selective NOX isoform targeting. This compound solves that gap with its unique 3-trifluoromethoxy (-OCF3) group and oxane-pyridine chiral scaffold, delivering a distinct pharmacophore unavailable from generic -CF3 or -OCH3 benzamides. - Enables SAR studies on NOX isoform potency and selectivity not inferable from simpler analogs. - The -OCF3 group provides differentiated lipophilicity and metabolic stability for lead optimization programs. - In stock with quick global shipping; backed by BenchChem's quality assurance for research use.

Molecular Formula C19H19F3N2O3
Molecular Weight 380.367
CAS No. 2034248-20-7
Cat. No. B2491971
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(oxan-4-yl)(pyridin-3-yl)methyl]-3-(trifluoromethoxy)benzamide
CAS2034248-20-7
Molecular FormulaC19H19F3N2O3
Molecular Weight380.367
Structural Identifiers
SMILESC1COCCC1C(C2=CN=CC=C2)NC(=O)C3=CC(=CC=C3)OC(F)(F)F
InChIInChI=1S/C19H19F3N2O3/c20-19(21,22)27-16-5-1-3-14(11-16)18(25)24-17(13-6-9-26-10-7-13)15-4-2-8-23-12-15/h1-5,8,11-13,17H,6-7,9-10H2,(H,24,25)
InChIKeyJAZRUEPZQUZBRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[(oxan-4-yl)(pyridin-3-yl)methyl]-3-(trifluoromethoxy)benzamide Overview


N-[(oxan-4-yl)(pyridin-3-yl)methyl]-3-(trifluoromethoxy)benzamide is a synthetic small molecule belonging to the class of substituted benzamides. Its structure combines a central benzamide core with a 3-trifluoromethoxy (-OCF3) group, linked via a methylene bridge to a pyridin-3-yl and an oxan-4-yl (tetrahydropyran) moiety. This compound is primarily listed by chemical suppliers in the categories of Aromatics, Pharmaceuticals, Intermediates and Fine Chemicals, and Protein Kinase Inhibitors and Activators . Some vendor annotations describe it as an inhibitor of NADPH oxidase , although direct, independent validation of this activity for this specific structure is absent from the public literature. The unique combination of a trifluoromethoxy group with an oxane-pyridine scaffold differentiates it architecturally from more common trifluoromethyl (-CF3) analogs.

Annotated NADPH oxidase inhibitor (vendor, class-level) supports oxidative stress and inflammation model studies
3-trifluoromethoxy (-OCF3) group offers distinct lipophilicity and H-bonding profile compared to common -CF3 or -OCH3
Chiral methylene center creates a unique 3D pharmacophore; enables stereochemical SAR exploration

N-[(oxan-4-yl)(pyridin-3-yl)methyl]-3-(trifluoromethoxy)benzamide Limitations


Simple substitution with a generic benzamide or a common trifluoromethyl (-CF3) analog is insufficient for replicating the specific properties of this compound. The 3-trifluoromethoxy (-OCF3) group confers distinct electronic and lipophilic characteristics compared to -CF3 or -OCH3, which can fundamentally alter target binding and metabolic stability . Studies have shown that the placement of the trifluoromethoxy group on the benzamide scaffold is highly critical for biological activity in similar molecules . Furthermore, the specific spatial arrangement of the oxane and pyridine rings connected through a chiral methylene center creates a unique three-dimensional pharmacophore. This complexity means that seemingly close analogs are unlikely to be functional replacements without extensive, specific re-validation, a point underscored by the lack of public quantitative comparison data for this precise compound.

Functional Mismatch
Replacing -OCF3 with -CF3 or -OCH3 alters electronic character, lipophilicity, and hydrogen-bonding — binding and metabolic stability may shift significantly
Scaffold Integrity
The chiral oxane-pyridine linker defines a three-dimensional pharmacophore; racemates or simplified analogs are unlikely to replicate spatial recognition
Annotation Gap
Closest structural analogs lack NADPH oxidase inhibitor annotation — functional equivalence cannot be assumed without head-to-head data

N-[(oxan-4-yl)(pyridin-3-yl)methyl]-3-(trifluoromethoxy)benzamide Differentiation


NADPH Oxidase Inhibition vs. Scaffold Analogs

This compound is listed by a vendor as an inhibitor of NADPH oxidase, an enzyme responsible for reactive oxygen species production, making it useful for research into inflammatory diseases [1]. Several close structural analogs where the pyridine or oxane group is altered, such as N-(tetrahydro-2H-pyran-4-yl)-N-(thiophen-2-ylmethyl)-4-(trifluoromethoxy)benzamide, are not annotated with this specific biological activity . This distinction, though not quantified with an IC50 value for the target compound, represents a class-level inference of functional differentiation.

NADPH Oxidase Annotation
Class-level inference
Target compound annotated as NADPH oxidase inhibitor by a vendor; a close analog (thiophene variant) is not annotated for this target
Supports preliminary SAR-based compound selection for oxidative stress research
No quantitative IC50 data; activity must be confirmed in-house
Inflammation Oxidative Stress NADPH Oxidase

Molecular Properties: -OCF3 vs. -CF3

The replacement of a trifluoromethoxy (-OCF3) group with a trifluoromethyl (-CF3) group on an identical scaffold is expected to alter key molecular properties due to the different electronic effects and lipophilicity of these substituents. The target compound (C19H19F3N2O3) is predicted to have distinct LogP and hydrogen-bonding capabilities compared to a hypothetical N-[(oxan-4-yl)(pyridin-3-yl)methyl]-3-(trifluoromethyl)benzamide (C19H19F3N2O2) [1]. The presence of the ether oxygen in -OCF3 can serve as a hydrogen bond acceptor and influence molecular conformation, factors absent in the -CF3 analog.

-OCF3 vs. -CF3 Properties
Class-level inference
H-bond acceptors: target 5 vs. hypothetical -CF3 analog 4. Predicted LogP values expected to differ due to ether oxygen in -OCF3
Distinct lipophilicity and hydrogen-bonding profile for SAR probe studies
Calculated values require experimental validation; no measured data provided
Lipophilicity Medicinal Chemistry Drug Design

N-[(oxan-4-yl)(pyridin-3-yl)methyl]-3-(trifluoromethoxy)benzamide Research Scenarios


Benzamide NADPH Oxidase SAR Studies

This compound serves as a specific starting point for SAR studies focused on the role of the oxane-pyridine linker and the 3-trifluoromethoxy group in modulating NADPH oxidase activity, a target in inflammatory diseases. Procurement is justified when designing a compound library to explore how this unique scaffold impacts potency and selectivity against NOX isoforms , a profile that cannot be inferred from simpler or more common analogs.

-OCF3 Pharmacokinetic Impact

For medicinal chemistry programs developing oral anti-inflammatory agents, this compound can be used as a probe to determine the metabolic stability and permeability conferred by the 3-trifluoromethoxy group in the context of a complex, chiral secondary benzamide structure. The data generated can directly guide the selection of substituents for a lead optimization campaign [1].

Oxidative Stress Reference Standard

Where vendor information suggests NADPH oxidase inhibition, researchers may procure this compound as a novel tool to induce or study reactive oxygen species (ROS) related phenotypes in cellular models, provided the compound's activity is first confirmed in-house. Its unique structure makes it a useful reference point to differentiate its effects from widely used but structurally distinct NOX inhibitors like Apocynin or GKT137831 .

Application
Selection Property
Validation Focus
Benzamide NADPH Oxidase SAR Studies
Scaffold-dependent NOX isoform profiling
Confirm NADPH oxidase inhibition in enzymatic and cellular assays
-OCF3 Pharmacokinetic Impact
Metabolic stability and permeability conferred by -OCF3
Determine LogD, microsomal stability, and Caco-2 permeability experimentally
Oxidative Stress Reference Standard
ROS phenotype modulation in cellular models
Compare activity with apocynin/GKT137831; verify concentration-response and specificity
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